Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride
Overview
Description
Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride is a chemical compound with the molecular formula C7H14ClNO. It is a derivative of octahydrocyclopenta[c]pyrrol-4-ol, where the hydrochloride group is added to enhance its solubility and stability. This compound is known for its unique structure, which includes a cyclopentane ring fused with a pyrrole ring, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydrocyclopenta[c]pyrrol-4-ol hydrochloride typically involves the hydrogenation of cyclopentapyrrole derivatives under specific conditions. The process often includes the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated pressures and temperatures. The reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity. The final product is then purified through crystallization or distillation techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Corresponding amine derivatives.
Substitution: Substituted pyrrole derivatives.
Scientific Research Applications
Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of octahydrocyclopenta[c]pyrrol-4-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation, but its unique structure allows for diverse interactions .
Comparison with Similar Compounds
Octahydrocyclopenta[c]pyrrol-2-yl derivatives: These compounds share a similar core structure but differ in the position and type of substituents.
Oxazolidinones: A class of compounds with a similar fused ring system, known for their antimicrobial properties.
Uniqueness: Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride stands out due to its specific substitution pattern and the presence of the hydrochloride group, which enhances its solubility and stability. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and specialty chemicals .
Properties
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-2-1-5-3-8-4-6(5)7;/h5-9H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFNCJOAGYAXQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CNC2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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